molecular formula C11H20ClNO2S B2747936 Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride CAS No. 2287289-08-9

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride

Cat. No. B2747936
CAS RN: 2287289-08-9
M. Wt: 265.8
InChI Key: QNFXZHISCGIEQP-UHFFFAOYSA-N
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Description

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2287289-08-9 . It has a molecular weight of 265.8 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is 1S/C11H19NO2S.ClH/c1-2-14-10 (13)9-3-6-12-11 (9)4-7-15-8-5-11;/h9,12H,2-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Stereochemical and Synthesis Insights

The synthesis and stereochemical properties of ethyl l-thia-4-azaspiro[4.5]decane-3-carboxylates and their derivatives, obtained as diastereoisomeric mixtures, have been explored in detail. Reactions involving N-acylation were found to be stereoselective, attributed to an interconversion of diastereoisomers via a seco intermediate. This study contributes to the understanding of stereochemical behaviors in spiro compounds, especially highlighting the presence of both cis and trans amide bond conformations in these molecules (Pellegrini et al., 1997).

Anticancer Activity

A noteworthy advancement in the scientific research applications of Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate derivatives is their potential anticancer properties. New derivatives and their synthesized compounds, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, have been tested against various human cancer cell lines. Several compounds demonstrated moderate to high inhibition activities, marking a significant step towards developing novel anticancer agents (Flefel et al., 2017).

Pharmacological Evaluation

The pharmacological evaluation of spiro[4.5]decane derivatives as potential dopamine agonists was conducted, focusing on their effects on central and peripheral dopamine receptor activity. Although none of the tested compounds showed central nervous system activity, one specific derivative exhibited significant dopamine agonist activity, suggesting potential therapeutic applications in cardiovascular conditions (Brubaker & Colley, 1986).

Drug Discovery Modules

Spirocycles, particularly thia/oxa-azaspiro[3.4]octanes, have been synthesized as novel, multifunctional modules for drug discovery. These spirocycles are designed to serve as structurally diverse and innovative scaffolds for the development of new therapeutic agents, highlighting the versatility of spiro compounds in drug design and discovery (Li et al., 2013).

Nonlinear Optical Material Development

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising organic material for nonlinear optical devices. Through comprehensive material purification, single crystal growth, and characterization studies, APDA's suitability for applications such as frequency doublers of laser diodes in the blue region was confirmed, demonstrating the potential of spiro compounds in the development of optical materials (Kagawa et al., 1994).

properties

IUPAC Name

ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-3-6-12-11(9)4-7-15-8-5-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXZHISCGIEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCSCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride

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